5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both thiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . This intermediate is then subjected to further reactions to form the final product. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or oxadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The oxadiazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but different functional groups.
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Contains a thiazole ring but different substituents
Uniqueness
5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of thiazole and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5N3O3S |
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Molecular Weight |
211.20 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3S/c1-3-8-4(2-14-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12) |
InChI Key |
KYHCIOCKMQMMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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